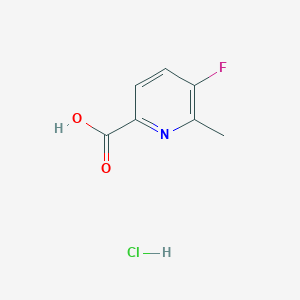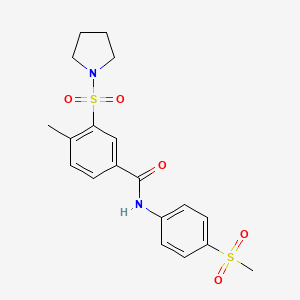
4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzamide and benzene sulfonamide derivatives has been a topic of interest due to their potential pharmacological activities. In the context of anticancer agents, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides has been explored . These compounds were synthesized using mesitylene sulfonyl chloride, ethylacetohydroxymate, and triethylamine in dimethylformamide, followed by hydrolysis and amination to produce the target compounds. The cytotoxic effects of these compounds were evaluated on various cancer cell lines, with one compound showing potent cytotoxicity .
Molecular Structure Analysis
The molecular structure of N-p-Methylbenzyl benzamide was determined through single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds within the crystal . This structural information is crucial for understanding the compound's interactions and stability.
Chemical Reactions Analysis
The chemical reactivity of benzamide and benzene sulfonamide derivatives has been studied through various reactions. For instance, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involved an aryllithium reaction with carbon-14 labeled CO2 . Additionally, the reaction of (4-pyridylmethyl)amine with benzenesulfonyl chlorides led to the formation of N-(4-pyridylmethyl)benzenesulfonamides, which upon further treatment, resulted in the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide were characterized using various analytical techniques, including UV-Vis, FTIR, NMR, ESI-MS, and micro-analysis. The complexes formed with Zinc (II) and Copper (II) ions were found to be non-electrolytes, and the IR spectra indicated the bond formation between the ligand and the transition metals .
Applications De Recherche Scientifique
Cancer Research and Antineoplastic Activity
Significant attention has been devoted to exploring the antineoplastic activity of sulfonamide derivatives, including those related to 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. Compounds with structural similarities have been investigated for their potential in inhibiting cancer cell proliferation, inducing apoptosis, and arresting the cell cycle in various cancer models. For instance, novel (arylsulfonyl)hydrazones of 4-pyridinecarboxaldehyde, a structurally related compound, demonstrated appreciable antineoplastic activity against Sarcoma 180 and P388 leukemia in mice, underscoring the relevance of the sulfonyl group in anticancer agents (Shyam et al., 1985).
Synthesis of Novel Compounds
The chemical versatility of 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide facilitates the synthesis of a wide range of novel compounds. Research has focused on creating derivatives with potential pharmaceutical applications, such as new sulfonamides with antibacterial activity. For example, a series of α-tolylsulfonamide derivatives demonstrated improved yields and exhibited significant antibacterial activity against targeted organisms, highlighting the potential of sulfonamide scaffolds in developing new antibiotics (Ajani et al., 2012).
Material Science and Polymer Development
In the realm of material science, the synthesis and characterization of polymers derived from benzamide and sulfonamide compounds have been of particular interest. Polyamides and poly(amide-imide)s, for instance, have been synthesized through poly-condensation reactions involving derivatives of benzamide, exhibiting high thermal stability and solubility in polar solvents. This research contributes to the development of new materials with potential applications in high-performance plastics and coatings (Saxena et al., 2003).
Drug Development and Metabolic Studies
Metabolic studies of compounds related to 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for drug development, as they inform the design of compounds with optimal pharmacokinetic properties. For example, GDC-0449, a molecule with a similar sulfonyl moiety, underwent extensive metabolism in both rats and dogs, with feces being the major route of excretion. Understanding the metabolic pathways of these compounds aids in the optimization of therapeutic agents (Yue et al., 2011).
Propriétés
IUPAC Name |
4-methyl-N-(4-methylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-14-5-6-15(13-18(14)28(25,26)21-11-3-4-12-21)19(22)20-16-7-9-17(10-8-16)27(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFFKYXJGEDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
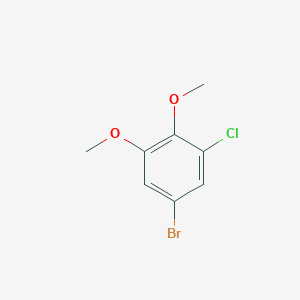

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)
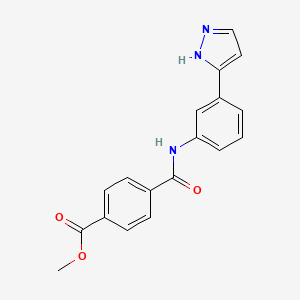
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

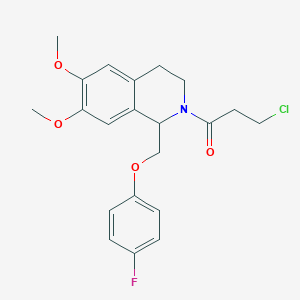

![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)
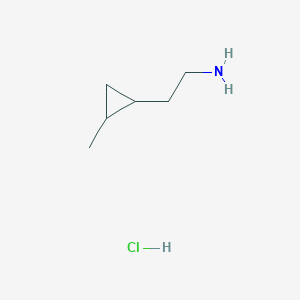
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)
